molecular formula C4H7ClOS B077269 S-Isopropyl chlorothioformate CAS No. 13889-93-5

S-Isopropyl chlorothioformate

Cat. No.: B077269
CAS No.: 13889-93-5
M. Wt: 138.62 g/mol
InChI Key: RQBXSTFDPJDJDH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-Isopropyl chlorothioformate is primarily used as a reagent in organic synthesis . It is an acid chloride that can be used as a ligand, which means it can bind to a central metal atom to form a coordination complex .

Mode of Action

The mode of action of this compound involves the solvolysis process . Solvolysis is a type of nucleophilic substitution or elimination, where the nucleophile is a solvent molecule. This compound shows a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its solvolysis process . The solvolysis of this compound results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity and a sensitivity value of 0.72 towards changes in solvent ionizing power . This indicates that the compound’s interaction with its environment can significantly affect its biochemical pathways.

Result of Action

The result of the action of this compound is the formation of new compounds through organic synthesis . For example, it can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .

Action Environment

The action of this compound is highly dependent on the solvent environment . Its solvolysis is sensitive to changes in solvent nucleophilicity and ionizing power . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

This compound is flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Isopropyl chlorothioformate can be synthesized through the reaction of isopropyl alcohol with thionyl chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3)2CHOH+SOCl2(CH3)2CHSCOCl+HCl+SO2(CH3)2CHOH + SOCl2 \rightarrow (CH3)2CHSCOCl + HCl + SO2 (CH3)2CHOH+SOCl2→(CH3)2CHSCOCl+HCl+SO2

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: S-Isopropyl chlorothioformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Ethanol, methanol, and aqueous solutions.

    Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products Formed:

Scientific Research Applications

S-Isopropyl chlorothioformate has various applications in scientific research, including:

Comparison with Similar Compounds

  • Phenyl Chlorothioformate (PhSCOCl)
  • Phenyl Chlorothionoformate (PhOCSCl)
  • Phenyl Chlorodithioformate (PhSCSCl)

Comparison: S-Isopropyl chlorothioformate is unique in its reactivity and applications compared to similar compounds. While phenyl chlorothioformate and phenyl chlorothionoformate react at similar rates, this compound exhibits distinct solvolysis behavior and is favored in specific nucleophilic and ionizing solvents .

Properties

IUPAC Name

S-propan-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXSTFDPJDJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534267
Record name S-Propan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-93-5
Record name S-(1-Methylethyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Propan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Isopropyl chlorothioformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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